Combretastatin
説明
特性
Key on ui mechanism of action |
CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival. |
|---|---|
CAS番号 |
82855-09-2 |
分子式 |
C18H22O6 |
分子量 |
334.4 g/mol |
IUPAC名 |
5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3 |
InChIキー |
LGZKGOGODCLQHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
異性体SMILES |
COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O |
正規SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
同義語 |
3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol combretastatin NSC 348103 NSC-348103 |
製品の起源 |
United States |
準備方法
Wittig Reaction for Stilbene Core Formation
The Wittig reaction remains a cornerstone for constructing CA-4’s stilbene backbone. In a patented method, nitromethoxybenzaldehyde undergoes a Wittig reaction with trimethoxybenzylphosphonium bromide in toluene, catalyzed by sodium methoxide (MeONa) at 20–70°C. This step produces a mixture of (Z)- and (E)-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]nitrobenzene isomers in a 3:2 ratio, as confirmed by -NMR analysis. The reaction’s selectivity is influenced by the base strength, with stronger bases favoring the (Z)-isomer.
Key conditions :
Reduction and Isomer Purification
The nitro intermediates are reduced to amines using hydrogen gas over palladium-on-carbon (Pd/C) in methanol, yielding (Z)- and (E)-aminostilbenes. Separation is achieved via selective crystallization in acetonitrile, exploiting solubility differences. A solvent-to-salt ratio of 10:1 (w/w) enriches the (Z)-isomer to 95% purity. Subsequent salification with hydrochloric acid generates the hydrochloride salt, which is coupled with a protected L-serine derivative to install the methoxy group at the 3′-position.
Derivatization Strategies: Amino Acid Conjugates
Acetic Acid Linker Attachment
CA-4’s phenolic hydroxyl group is functionalized via alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (KCO) as a base. This yields ethyl (Z)-2-(2-methoxy-5-(3,4,5-trimethoxystyryl)phenoxy)acetate (1 ) in 94% yield. Saponification with sodium hydroxide (NaOH) in ethanol/water (5:1 v/v) produces the carboxylic acid (2 ), which is coupled to methyl amino esters (e.g., L-alanine, D-valine) using ethylcarbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP).
Representative data :
| Step | Reagents | Yield |
|---|---|---|
| Alkylation | KCO, DMF | 94% |
| Saponification | NaOH, EtOH/HO | 91% |
| Amide Coupling | EDCI·HCl, DMAP | 82–88% |
Biological Implications of Amino Acid Modifications
Conjugates such as 4 (L-alanine-CA-4) and 6 (D-valine-CA-4) exhibit retained tubulin polymerization inhibition (IC = 1.2–1.8 µM) compared to CA-4 (IC = 1.0 µM). However, their antiproliferative activity against HT-29 colon cancer cells decreases (IC = 12–18 µM vs. CA-4’s 2.5 µM), suggesting steric hindrance from the amino acid moiety.
Process Intensification and Solvent Optimization
Solvent Systems for Crystallization
The patent EP2562154A1 highlights the critical role of solvent ratios in isomer separation. Enriching the (Z)-isomer requires a benzyl alcohol-to-salt ratio of 2:3 (w/w) in acetonitrile, achieving >90% recovery. Elevated temperatures (50–70°C) improve crystal nucleation, reducing processing time by 40%.
Catalytic Advances in Amide Bond Formation
Replacing traditional carbodiimides with propylphosphonic anhydride (T3P®) accelerates coupling between CA-4 intermediates and protected serine derivatives. T3P® reduces reaction times from 24 h to 6 h while maintaining yields at 85–89%.
Synthesis of this compound Analogues
Vinyl Sulfones via Suzuki–Miyaura Coupling
Novel 1,1-diaryl vinyl-sulfone analogues are synthesized using palladium-catalyzed Suzuki–Miyaura cross-coupling. For example, 4-methoxyphenylboronic acid reacts with 3,4,5-trimethoxystyryl sulfonyl chloride in tetrahydrofuran (THF) at 80°C, yielding analogues with IC values of 8.39–23.94 µM against A549 lung cancer cells.
Comparative cytotoxicity :
| Compound | A549 IC (µM) | HEK-293 IC (µM) |
|---|---|---|
| CA-4 | 2.5 | >50 |
| 4G | 9.85 | >50 |
| 4R | 11.70 | >50 |
化学反応の分析
科学的研究への応用
CA4Pは、化学、生物学、医学、および産業の分野で特に、幅広い科学的研究への応用があります。 化学では、CA4Pは、小分子の生物活性に対するリン酸化の影響を研究するためのモデル化合物として使用されます。 生物学では、CA4Pは、チューブリンの重合のメカニズムと、チューブリン結合剤が細胞分裂に与える影響を調査するために使用されます。 医学では、CA4Pは、卵巣がん、肺がん、および未分化甲状腺がんを含む、様々なタイプのがんの潜在的な治療法として研究されています。 産業では、CA4Pは、新しい抗がん剤の開発や、血管標的剤が腫瘍の増殖に与える影響を研究するためのツールとして使用されています.
科学的研究の応用
Cancer Treatment
Combretastatin A-4 phosphate (CA4P) has been extensively studied in preclinical and clinical trials for its anti-tumor effects. It has demonstrated selective toxicity against various cancer cell lines, including breast, lung, and cervical cancers. The compound's ability to induce vascular shutdown has been particularly noted in studies involving human breast cancer models, where it achieved a 93% reduction in functional vascular volume shortly after administration .
Combination Therapies
Recent research has explored the potential of combining this compound with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, studies have indicated that combining this compound with gemcitabine or paclitaxel can improve cytotoxic effects against resistant cancer cell lines . This synergistic approach aims to maximize anti-tumor activity while minimizing systemic toxicity.
Novel Derivatives and Formulations
Recent studies have focused on synthesizing novel this compound analogues with improved potency and selectivity. For example, new derivatives have been developed that exhibit enhanced cytotoxicity against specific cancer cell lines compared to traditional this compound A-4 . Additionally, nanoformulations incorporating this compound have shown promise in improving solubility and targeting capabilities, potentially leading to better clinical outcomes .
Case Studies
作用機序
類似の化合物との比較
CA4Pは、コンブレタスタチンA-1リン酸塩 (CA1P) やコンブレタスタチンA-4 (CA4) などの他の類似の化合物と比較されます。 これらの化合物は、チューブリンのコルヒチン結合部位に結合してチューブリンの重合を阻害するという、同様の作用機序を共有しています。 CA4Pは、CA4への迅速な脱リン酸化が特徴であり、腫瘍細胞に対する細胞毒性を高めます。 さらに、CA4Pは、そのアナログと比較して、様々な腫瘍細胞株に対して幅広い細胞毒性を示しています.
類似化合物との比較
Structural Analogues Within the Combretastatin Family
This compound A-1 (CA-1) vs. A-4 (CA-4)
- Structure : Both feature a trimethoxy-substituted A-ring. CA-1 has a 3-hydroxy-4-methoxy B-ring, while CA-4 has a 3-methoxy-4-hydroxy B-ring .
- Activity : CA-1 phosphate (CA1P) induces 94% tumor necrosis within 24 hours at 50 mg/kg in murine colon tumors, outperforming CA-4 phosphate (CA4P), which requires 150 mg/kg for similar effects .
- Mechanism : Both target tubulin, but CA-1 shows enhanced vascular disruption in preclinical models .
This compound B-2 (CB-2)
- Activity : Found in C. psidioides, CB-2-containing extracts show antimycobacterial properties, but its isolated biological activity remains understudied .
Key Data Table: this compound Variants
Resveratrol
- Structure : A stilbene with a trans-configured double bond, contrasting this compound’s cis-configuration .
- Activity : Lacks potent tubulin-binding activity but shows antioxidant and anti-inflammatory effects .
Colchicine
- Structure : A tropolone-containing alkaloid.
- Activity : Binds tubulin but lacks this compound’s vascular-targeting specificity, causing systemic toxicity .
Phenstatin
- Structure : Replaces this compound’s ethene bridge with a ketone group .
- Activity: Retains tubulin inhibition (GI50: nanomolar range in cancer cell lines) but with improved metabolic stability .
CA-4 Phosphate (CA4P/Fosbretabulin)
- Design : Water-soluble prodrug of CA-4 .
- Activity : Reduces tumor vascular volume by 93% within 6 hours at 10% of the maximum tolerated dose .
Ombrabulin
- Design : CA-4 analog with enhanced pharmacokinetics.
- Outcome : Failed Phase III due to insufficient efficacy in soft-tissue sarcoma .
Novel Analogs
- Selenium Heterocycles: 3,4-Diaryl-1,2,5-selenadiazol analogs of CA-4 show nanomolar antiproliferative activity .
- Sulfone Derivatives : 1,1-Diaryl vinyl sulfones mimic CA-4’s tubulin inhibition (IC50: 0.13–0.84 µM) .
- Phenothiazine Hybrids: Hybrids with phenstatin rings exhibit dual tubulin inhibition and cytotoxicity (e.g., compound 21b, GI50 < 10 nM) .
Comparative Efficacy and Challenges
- Potency: CA-4 remains the most potent natural variant, but synthetic derivatives (e.g., phenothiazine hybrids) surpass it in vitro .
- Clinical Translation : CA4P is the only this compound derivative in late-stage trials, highlighting challenges in balancing solubility, stability, and toxicity .
生物活性
Combretastatin is a naturally occurring compound derived from the Combretum species, particularly Combretum caffrum. It has garnered significant attention in cancer research due to its potent biological activities, particularly as a tubulin polymerization inhibitor. This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
This compound compounds, especially this compound A-1 (CA-1) and A-4 (CA-4), are structurally related to colchicine and exhibit significant antimitotic and antiproliferative activities. These compounds disrupt microtubule dynamics, which is crucial for cell division and cancer progression. The stereochemistry of these compounds plays a vital role in their biological efficacy, with specific configurations enhancing their interaction with tubulin .
This compound primarily acts by binding to the colchicine site on tubulin, leading to microtubule depolymerization. This disruption halts the cell cycle and induces apoptosis in cancer cells. The following mechanisms have been identified:
- Tubulin Inhibition : this compound binds to the β-tubulin subunit, preventing microtubule assembly and function .
- Anti-Angiogenic Properties : Combretastatins have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis. This is achieved by disrupting endothelial cell function and reducing blood vessel formation .
- Anti-Inflammatory Effects : Studies indicate that combretastatins can modulate inflammatory pathways, which are often upregulated in cancerous tissues .
Structure-Activity Relationship (SAR)
The biological activity of combretastatins is closely linked to their chemical structure. Variations in substituents on the phenyl rings significantly affect their potency. For instance:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound A-1 | 9.85 | Effective against MDA-MB-231 cell line |
| This compound A-4 | 23.94 | Higher potency compared to A-1 |
| Doxorubicin | 7.2 | Reference for comparison |
This table summarizes the potency of selected this compound derivatives against specific cancer cell lines .
Case Studies
- In Vitro Studies : Research has shown that CA-4 exhibits significant cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicate that CA-4 is a potent inhibitor of these cell lines, suggesting its potential as a therapeutic agent .
- In Vivo Studies : In animal models, this compound A-4 phosphate (CA-4P) has demonstrated enhanced antitumor activity when combined with other agents like Endostar in osteosarcoma models. This combination therapy showed synergistic effects, leading to improved outcomes compared to monotherapy .
- Clinical Trials : Various analogs of this compound are currently under investigation in clinical settings for their efficacy in treating solid tumors. Early-phase trials have indicated promising results, particularly in cases resistant to conventional therapies .
Q & A
Q. Table 1: Key Parameters for In Vitro Tubulin Polymerization Assays
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies resolve contradictions in this compound derivatives’ potency?
- Methodological Answer : Systematically modify substituents (e.g., trimethoxy vs. hydroxy groups on the aryl rings) and correlate with IC₅₀ values using 3D-QSAR models (e.g., CoMFA). Validate predictions with in vitro cytotoxicity assays (e.g., MTT) and molecular docking (e.g., AutoDock Vina) .
Q. What statistical approaches address variability in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data?
- Methodological Answer : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability. Include covariates like body weight and liver enzyme activity. Use Akaike Information Criterion (AIC) for model selection .
Q. How should meta-analyses reconcile discrepancies in this compound’s clinical trial outcomes?
- Methodological Answer : Stratify studies by tumor type (e.g., anaplastic thyroid vs. ovarian cancer) and dosing schedules. Perform sensitivity analyses to exclude outliers (e.g., trials with <50 participants). Use random-effects models to account for heterogeneity .
Q. Table 2: Common Pitfalls in this compound SAR Studies
| Issue | Solution | Example |
|---|---|---|
| Poor solubility | Introduce polar groups | -OH substitution at C-4′ |
| Metabolic instability | Fluorination of labile sites | 3-Fluoro analog (t₁/₂ = 2.1 h) |
| Off-target toxicity | Isoxazole ring substitution | A-4 derivative (IC₅₀ = 8 nM) |
Data Contradiction & Analysis
Q. How can researchers resolve conflicting reports on this compound’s IC₅₀ values across cell lines?
- Methodological Answer : Normalize data to cell doubling time and account for assay conditions (e.g., serum concentration). Use standardized controls (e.g., paclitaxel) and publish raw data with error margins. Perform Bland-Altman analysis to assess inter-lab variability .
Q. What methodologies validate this compound’s mechanism of action when transcriptomic data conflicts with phenotypic observations?
- Methodological Answer : Integrate RNA-seq data with functional assays (e.g., siRNA knockdown of tubulin isoforms). Use pathway enrichment tools (e.g., GSEA) to identify off-target pathways (e.g., HIF-1α) .
Methodological Frameworks
Q. Which statistical models are suitable for dose-response meta-analysis of this compound’s vascular disruption effects?
Q. How can researchers apply the FINER criteria to optimize this compound-related hypotheses?
- Methodological Answer :
- Feasible : Ensure access to validated tubulin assays.
- Interesting : Explore understudied analogs (e.g., this compound A-1).
- Novel : Investigate dual-targeting derivatives (e.g., tubulin/VEGFR inhibitors).
- Ethical : Use in silico models to reduce animal testing.
- Relevant : Align with NIH priorities on vascular-targeting agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
